(1S)-1-(4-isobutylphenyl)ethanol
Description
Significance of Enantiomerically Pure Chiral Alcohols in Pharmaceutical Synthesis and Advanced Organic Materials
The demand for enantiomerically pure compounds, particularly chiral alcohols, is immense, especially within the pharmaceutical industry. nih.govnih.gov This is because the two enantiomers of a drug molecule can have vastly different physiological effects. One enantiomer might be therapeutically active, while the other could be inactive or, in some cases, even harmful. researchgate.net For instance, the (S)-enantiomer of the widely used non-steroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241) is significantly more potent than its (R)-enantiomer. news-medical.net Consequently, the ability to synthesize a single, desired enantiomer of a chiral alcohol intermediate is crucial for producing safer and more effective drugs. nih.gov
Beyond pharmaceuticals, enantiomerically pure chiral alcohols are vital in the development of advanced organic materials. nih.gov Their unique stereochemistry makes them valuable components in the synthesis of liquid crystals, chiral ligands for asymmetric catalysis, and specialty polymers. nih.govalfachemic.com The precise spatial arrangement of these molecules can influence the macroscopic properties of the resulting materials, leading to applications in displays, sensors, and other advanced technologies.
The Role of (1S)-1-(4-isobutylphenyl)ethanol as a Key Chiral Intermediate in the Synthesis of Arylpropionic Acid Derivatives
This compound, a specific chiral secondary alcohol, serves as a critical intermediate in the synthesis of a class of compounds known as arylpropionic acid derivatives. researchgate.net This class includes many important pharmaceuticals, most notably ibuprofen. The synthesis of (S)-ibuprofen, the more pharmacologically active enantiomer, can be achieved through various routes, with this compound being a key precursor. utep.edunih.gov The conversion of this chiral alcohol to the final arylpropionic acid derivative often involves oxidation of the alcohol to a ketone, followed by further chemical transformations. researchgate.netnih.gov
The synthesis of this compound itself is a significant area of research. Methods to produce this compound with high enantiomeric purity include enzymatic reduction of the corresponding prochiral ketone, 4-isobutylacetophenone, and asymmetric transfer hydrogenation. ijacskros.com These methods aim to selectively produce the desired (S)-enantiomer, avoiding the need for costly and inefficient separation of a racemic mixture.
Interactive Data Table: Synthesis of (S)-Ibuprofen from Racemic Ibuprofen
Historical Context of Methodological Advancements for Chiral Alcohol Synthesis
The journey to develop methods for synthesizing enantiomerically pure chiral alcohols has a rich history. Early approaches often relied on the resolution of racemic mixtures, a process where the two enantiomers are separated. While effective, this method is inherently inefficient as it discards at least 50% of the material. nih.gov
A significant breakthrough came with the advent of asymmetric synthesis, which aims to directly produce a single enantiomer from a prochiral starting material. researchgate.net Early examples of asymmetric synthesis date back to the late 19th and early 20th centuries. researchgate.net The development of chiral catalysts, both chemical and biological, has been a cornerstone of this field. nih.govijacskros.com
In recent decades, biocatalysis has emerged as a powerful tool for chiral alcohol synthesis. nih.govnih.gov Enzymes, such as alcohol dehydrogenases and lipases, can exhibit remarkable enantioselectivity, catalyzing reactions with high precision under mild conditions. nih.govnih.gov The use of whole-cell biocatalysts and isolated enzymes has become increasingly common for the production of chiral alcohols like this compound. semanticscholar.org
Simultaneously, advancements in organometallic chemistry have led to the development of highly efficient metal-based catalysts for asymmetric hydrogenation and transfer hydrogenation. ijacskros.comnih.gov These methods offer an alternative to biocatalysis and are widely used in both laboratory and industrial settings for the synthesis of enantiomerically pure alcohols. ijacskros.comresearchgate.net The ongoing development of new catalysts and synthetic methodologies continues to expand the toolbox available to chemists for the efficient and selective synthesis of these vital chiral building blocks.
Interactive Data Table: Asymmetric Transfer Hydrogenation of Prochiral Ketones
Properties
Molecular Formula |
C12H18O |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
(1S)-1-[4-(2-methylpropyl)phenyl]ethanol |
InChI |
InChI=1S/C12H18O/c1-9(2)8-11-4-6-12(7-5-11)10(3)13/h4-7,9-10,13H,8H2,1-3H3/t10-/m0/s1 |
InChI Key |
VLVILBSSXMZZCB-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)CC(C)C)O |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)O |
Origin of Product |
United States |
Stereoselective Synthetic Methodologies for 1s 1 4 Isobutylphenyl Ethanol
Asymmetric Catalytic Reduction Approaches
Asymmetric catalytic reduction stands as a powerful tool for the enantioselective synthesis of chiral alcohols from prochiral ketones. mdpi.com This approach involves the use of a chiral catalyst to facilitate the addition of hydrogen across the carbonyl group of 4-isobutylacetophenone, preferentially forming one enantiomer over the other.
Homogeneous Catalysis
In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solvent. These systems often exhibit high activity and selectivity due to the well-defined nature of the catalytic species. The synthesis of (1S)-1-(4-isobutylphenyl)ethanol via homogeneous asymmetric hydrogenation commonly employs transition metal complexes, particularly those based on ruthenium and rhodium, coordinated to chiral ligands.
Ruthenium complexes are highly effective for the asymmetric hydrogenation of ketones. mdpi.com Chiral Ru(II) complexes, in particular, have been developed to catalyze the hydrogenation of simple ketones with exceptional efficiency and enantioselectivity. For the hydrogenation of acetophenone (B1666503), a model substrate for 4-isobutylacetophenone, catalysts like [Ru(OSO2CF3){(S,S)-TsNCH(C6H5)CH(C6H5)NH2}(η6-p-cymene)] have achieved complete conversion and an enantiomeric excess of 96% for the (S)-alcohol. nih.gov The mechanism of these reactions often involves a metal-ligand bifunctional pathway where the reduction occurs without direct interaction between the metal and the ketone's C=O group. nih.gov
The performance of these catalysts is influenced by reaction conditions such as hydrogen pressure, temperature, and solvent. For instance, the turnover rate can depend on both hydrogen pressure and the acidity or basicity of the medium. nih.gov The development of ruthenium nanoparticles stabilized in ionic liquids represents another frontier, with these immobilized catalysts demonstrating high reactivity and the ability to be recycled and reused. pku.edu.cn For acetophenone derivatives, these nanoparticle systems have achieved 100% conversion with an enantiomeric excess of 79.1%. pku.edu.cn
| Catalyst System | Substrate | Conversion (%) | ee (%) | Product Configuration | Reference |
| [Ru(OTf){(S,S)-TsDPEN}(p-cymene)] | Acetophenone | 100 | 96 | S | nih.gov |
| Ru nanoparticles in [BMIM]BF4 / i-PrOH | Acetophenone | 100 | 79.1 | Not Specified | pku.edu.cn |
| RuCl₂[(S)-P-Phos][(S)-DAIPEN] | Aromatic Ketones | - | - | - | pku.edu.cn |
Table 1: Performance of selected Ruthenium-based catalysts in the asymmetric hydrogenation of acetophenone and its derivatives.
Rhodium-catalyzed asymmetric hydrogenation is a robust method for producing chiral compounds and is widely used in the pharmaceutical industry. rsc.org Numerous chiral rhodium complexes, often featuring enantiopure phosphorus ligands, have been developed for the enantioselective reduction of various substrates. rsc.orgnih.gov While direct examples for 4-isobutylacetophenone are less commonly cited than for ruthenium, the principles and catalyst types are applicable. For instance, rhodium catalysts have shown high efficacy in the asymmetric hydrogenation and transfer hydrogenation of α-nitro ketones and 1,3-dipolar nitrones, yielding chiral products with excellent enantioselectivities (up to >99.9% ee) and high yields. nih.govnih.gov
The versatility of rhodium catalysts is also demonstrated in the reduction of 4-quinolone derivatives using a tethered rhodium complex, which proceeds with high enantioselectivity. rsc.org However, catalyst deactivation can be a concern, as observed with complexes like [Rh(DIPAMP)(MeOH)₂]BF₄ during the hydrogenation of C=C double bonds, highlighting the need for kinetic analysis in process design. mdpi.com
A prominent example is the Noyori-type catalyst, which often features a combination of a chiral diamine and a phosphine (B1218219) ligand, such as in bisphosphine-diamine Ru complexes. mdpi.com In these systems, the diamine ligand can have a major influence on the reaction conversion, while the bisphosphine ligand more strongly affects the enantiomeric excess. mdpi.com Ligands like (1R,2S)-(+)-cis-1-amino-2-indanol and N-tosylated diamines, such as (S,S)-TsDPEN, have proven highly effective in creating catalysts that deliver high enantioselectivity. nih.govacs.org The presence of a heteroatom in the substrate can also serve to direct the catalyst, enhancing selectivity. youtube.com
| Ligand Type | Metal | Key Features | Resulting Catalyst Performance | Reference |
| N-tosylethylenediamine | Ru(II) | Metal-ligand bifunctional mechanism | High efficiency and enantioselectivity (96% ee) | nih.gov |
| Chiral amino-alcohol | Ru | Used in Noyori-type catalysts | Effective for transfer hydrogenation | acs.org |
| Bisphosphine/Diamine | Ru | Diamine influences conversion, phosphine influences ee | Allows for catalyst tuning | mdpi.com |
| Diferrocenylphosphine-diimines | Ir | Planar chiral ferrocene-based ligands | Moderate activity and enantioselectivity | tandfonline.comtandfonline.com |
Table 2: Examples of Chiral Ligands and Their Role in Homogeneous Asymmetric Hydrogenation.
Heterogeneous Catalysis
Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid catalyst in a liquid or gas phase reaction mixture. acs.org A major advantage of this approach is the ease of catalyst separation from the product mixture, allowing for catalyst recycling and simplifying product purification. acs.org
Raney nickel, also known as spongy nickel, is a widely used heterogeneous catalyst for hydrogenation reactions, including the reduction of 4-isobutylacetophenone to 1-(4-isobutylphenyl)ethanol (B131453). acs.org It is prepared by treating a nickel-aluminum alloy with a concentrated sodium hydroxide (B78521) solution, which leaches out the aluminum, leaving a porous, high-surface-area nickel catalyst. wikipedia.orgmasterorganicchemistry.com This porous structure contains adsorbed hydrogen, making it highly active for hydrogenation. masterorganicchemistry.com
The hydrogenation of ketones using Raney nickel is generally syn-stereospecific, meaning both hydrogen atoms add to the same face of the carbonyl group. stackexchange.com While inherently achiral, modifications and pre-treatment of the catalyst can influence the reaction's efficiency. A key industrial pre-treatment step involves washing the water-wetted Raney nickel with a lower alkanol, such as methanol, ethanol, or isopropanol (B130326). google.com This wash serves to remove the protective water layer, which is not soluble in the 4-isobutylacetophenone reactant. The organic washing liquid must be soluble in both water and the reactant to be effective. google.com This pre-treatment allows the hydrogenation to be carried out efficiently in the absence of a separate solvent. google.com The alkali content remaining from the preparation process can also be advantageous for the hydrogenation of ketones. orgsyn.org
| Catalyst | Preparation Step | Pre-treatment | Application | Key Finding | Reference |
| Raney Nickel | Leaching Ni-Al alloy with NaOH | Washing with a lower alkanol (e.g., ethanol) | Hydrogenation of 4-isobutylacetophenone | Removes protective water layer, enabling solvent-free reaction | google.com |
| Raney Nickel (W-6) | Digestion of Ni-Al alloy in NaOH at 50°C | Washing with distilled water | General ketone hydrogenation | Alkali content can be beneficial for ketone reduction | orgsyn.org |
Table 3: Raney Nickel Catalyst Preparation and Pre-treatment for Ketone Hydrogenation.
Gold Nanoparticles (AuNPs) as Catalysts for Reduction
The utilization of gold nanoparticles (AuNPs) in catalysis has garnered significant interest due to their high surface area and unique electronic properties. mdpi.comunibo.it In the context of producing this compound, AuNPs are explored for the catalytic reduction of the prochiral ketone, 4'-isobutylacetophenone (B122872). The primary approach involves the hydrogenation of the ketone, where the choice of stabilizing ligands and support materials for the AuNPs plays a critical role in inducing chirality.
Research into chiral AuNPs, often functionalized with chiral organic molecules, has shown promise in various asymmetric reactions. nih.gov For the synthesis of this compound, the strategy would involve using AuNPs capped with a chiral ligand that can effectively create a chiral environment around the catalytic sites. This environment would favor the approach of the ketone from a specific direction, leading to the preferential formation of the (S)-enantiomer.
While direct studies focusing exclusively on the AuNP-catalyzed asymmetric reduction of 4'-isobutylacetophenone to its (S)-enantiomer are not extensively documented in the provided results, the principle has been demonstrated with other ketones. mdpi.com The reduction is typically carried out using a hydrogen source, such as H₂ gas or a transfer hydrogenation reagent, in the presence of the AuNP catalyst. The catalytic activity and enantioselectivity are influenced by factors like particle size, the nature of the support, and the specific chiral modifier used. mdpi.com For instance, supported AuNPs have been effectively used in the selective reduction of other functional groups, indicating their potential for chemoselectivity in more complex molecules. mdpi.com
A study on the reduction of 1-(4-isobutylphenyl)ethanone using synthesized gold nanoparticles demonstrated the conversion to 1-(4-isobutylphenyl)ethanol, highlighting the catalyst's recyclability over several reaction cycles. However, this particular study did not focus on the enantioselectivity of the process.
Optimization of Heterogeneous Catalytic Systems for Enantioselectivity
The optimization of heterogeneous catalytic systems is paramount for achieving high enantioselectivity and yield in the synthesis of this compound. This involves the systematic variation of several parameters to find the optimal conditions for the catalytic reaction. dntb.gov.ua
Key parameters that are typically optimized include the choice of the metal catalyst (e.g., gold, copper, ruthenium), the nature of the chiral ligand or modifier, the type of support material, the reaction temperature, the hydrogen pressure, and the solvent system. dntb.gov.uanih.gov The support can significantly influence the dispersion, stability, and electronic properties of the metal nanoparticles, thereby affecting the catalytic performance.
The following table illustrates a hypothetical optimization study for the asymmetric hydrogenation of 4'-isobutylacetophenone, based on common practices in the field.
Table 1: Hypothetical Optimization of Heterogeneous Catalytic System
| Entry | Catalyst | Chiral Ligand | Support | Temperature (°C) | Pressure (bar H₂) | Enantiomeric Excess (ee %) (S) |
| 1 | 1 mol% Au | Ligand A | TiO₂ | 25 | 10 | 65 |
| 2 | 1 mol% Au | Ligand B | TiO₂ | 25 | 10 | 78 |
| 3 | 1 mol% Au | Ligand B | CeO₂ | 25 | 10 | 85 |
| 4 | 1 mol% Au | Ligand B | CeO₂ | 50 | 10 | 82 |
| 5 | 1 mol% Au | Ligand B | CeO₂ | 25 | 20 | 92 |
| 6 | 0.5 mol% Au | Ligand B | CeO₂ | 25 | 20 | 91 |
| 7 | 1 mol% Cu | Ligand C | Al₂O₃ | 40 | 30 | 88 |
| 8 | 1 mol% Cu | Ligand C | Al₂O₃ | 40 | 50 | 95 |
This iterative process of optimization is crucial for developing an efficient and economically viable industrial process for the production of enantiomerically pure this compound. dntb.gov.ua
Biocatalytic Transformations
Biocatalysis offers a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral compounds. nih.gov Enzymes, operating under mild conditions, often exhibit exquisite chemo-, regio-, and stereoselectivity.
Enzyme-Mediated Asymmetric Reduction of Prochiral Ketones
The asymmetric reduction of the prochiral ketone, 4'-isobutylacetophenone, to the corresponding (S)-alcohol is a key application of enzyme-mediated catalysis.
Oxidoreductases, particularly alcohol dehydrogenases (ADHs), are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. taylorandfrancis.comtaylorandfrancis.com In the reductive direction, they can convert a prochiral ketone into a chiral alcohol with high enantiopurity. nih.gov The stereochemical outcome of the reduction is determined by the specific ADH used, as different enzymes can exhibit opposite stereopreferences (either Prelog or anti-Prelog). nih.gov
For the synthesis of this compound, an ADH that follows the anti-Prelog rule for this specific substrate would be required. The reaction typically employs a co-factor, such as NADH or NADPH, which provides the hydride for the reduction. To make the process economically feasible, a co-factor regeneration system is often employed. This can be achieved by using a sacrificial alcohol, like isopropanol, which is oxidized by the same enzyme to regenerate the co-factor.
The use of ADHs for the asymmetric reduction of various ketones to their corresponding chiral alcohols has been well-established, often achieving excellent enantiomeric excesses (>99%) and high yields. nih.gov
Whole microbial cells can be used as biocatalysts, offering the advantage of containing the necessary enzymes and co-factors within their natural cellular environment. This can eliminate the need for enzyme purification and co-factor addition.
The yeast Pichia pastoris is a well-established host for the expression of recombinant proteins, including various ADHs. nih.gov By overexpressing a specific ADH with the desired stereoselectivity in P. pastoris, a robust whole-cell biocatalyst can be developed for the asymmetric reduction of 4'-isobutylacetophenone.
Plant cells, such as those from carrot (Daucus carota), have also been utilized for biotransformations. nih.gov These cells contain a variety of endogenous reductases that can catalyze the asymmetric reduction of ketones. The use of carrot cells for biopharmaceuticals production highlights their potential as a platform for generating valuable chiral molecules. The reduction of 4'-isobutylacetophenone using Daucus carota cells would rely on the inherent enzymatic machinery of the plant cells to perform the enantioselective reduction.
Substrate Scope and Enantioselectivity Enhancement in Bioreductions
Bioreduction, utilizing whole-cell biocatalysts or isolated enzymes, represents a powerful green chemistry approach for the asymmetric reduction of prochiral ketones to their corresponding chiral alcohols. The synthesis of this compound is achieved through the stereoselective reduction of its precursor, 4-isobutylacetophenone. The success of these bioreductions hinges on the enzyme's substrate specificity and the optimization of reaction conditions to maximize enantioselectivity.
Research in this area often explores the substrate scope of a particular biocatalyst to understand its utility for producing a range of chiral alcohols. For instance, reductases from various yeast and bacterial strains are tested against a library of substituted acetophenones. This allows for the identification of enzymes that not only recognize 4-isobutylacetophenone but also exhibit a strong preference for producing the (S)-enantiomer.
Enantioselectivity can be significantly enhanced through several strategies:
Medium Engineering: The choice of solvent system, including the use of aqueous-organic biphasic systems, can influence enzyme conformation and substrate accessibility, thereby impacting enantiomeric excess (ee).
Cofactor Regeneration: Most reductase enzymes require a nicotinamide (B372718) cofactor (NADH or NADPH). Efficiently regenerating the cofactor in situ is crucial for driving the reaction and is often achieved by adding a co-substrate like glucose or isopropanol, which is oxidized by a second dehydrogenase enzyme present in the whole-cell system.
Enzyme Evolution: Modern protein engineering techniques, such as directed evolution and site-directed mutagenesis, allow for the modification of the enzyme's active site. This can lead to biocatalysts with tailored substrate specificity and dramatically improved enantioselectivity for non-natural substrates like 4-isobutylacetophenone.
The following table summarizes typical results from the bioreduction of various acetophenone derivatives, illustrating the scope and selectivity of microbial reductases.
| Substrate | Biocatalyst | Conversion (%) | Enantiomeric Excess (ee) (%) | Configuration |
| Acetophenone | Saccharomyces cerevisiae | >99 | 98 | S |
| 4-Methylacetophenone | Candida parapsilosis | 95 | >99 | S |
| 4-Isobutylacetophenone | Pichia glucozyma | 92 | 96 | S |
| 4-Chloroacetophenone | Rhodotorula sp. | >99 | >99 | S |
| 2-Methoxyacetophenone | Lactobacillus kefiri | 88 | 94 | S |
This table is illustrative, compiled from general findings in bioreduction literature. Specific results can vary significantly based on precise strain and reaction conditions.
Chemoenzymatic Strategies
Chemoenzymatic synthesis combines the best of both worlds: the high selectivity and mild reaction conditions of enzymatic catalysis with the broad applicability and scalability of traditional chemical reactions. nih.gov This integrated approach is particularly effective for producing enantiopure chiral molecules like this compound.
A common chemoenzymatic route to this compound involves an enzymatic resolution step within a sequence of chemical transformations. For example, a racemic mixture of 1-(4-isobutylphenyl)ethanol can be synthesized chemically via the reduction of 4-isobutylacetophenone using a non-chiral reducing agent like sodium borohydride. This racemic alcohol then serves as the substrate for an enzymatic kinetic resolution.
The integration of steps can be sequential or, in more advanced strategies like dynamic kinetic resolution, concurrent. A sequential process might involve:
Chemical Synthesis: Production of racemic 1-(4-isobutylphenyl)ethanol.
Enzymatic Resolution: Selective acylation of one enantiomer, leaving the other as a free alcohol.
Chemical Separation: Straightforward separation of the esterified product from the unreacted alcohol.
Chemical Hydrolysis: Cleavage of the acyl group from the ester to yield the second enantiopure alcohol, if desired.
Continuous Flow Synthesis Methodologies
Continuous flow chemistry has emerged as a powerful technology for the synthesis of pharmaceuticals and their intermediates, offering significant advantages over traditional batch processes. rsc.orgrsc.org These benefits include enhanced safety, improved heat and mass transfer, easier scalability, and the potential for integrating multiple reaction steps into a single, streamlined process. rsc.orgrsc.orgacs.org
Reactor Design for Scalable Enantioselective Production
The design of the reactor is a critical aspect of developing a successful continuous flow process. For enantioselective synthesis, packed-bed reactors are commonly employed, where a solid-supported chiral catalyst or enzyme is packed into a column. acs.orgnih.gov This setup allows the reaction mixture to flow through the catalyst bed, facilitating continuous conversion of the starting material into the chiral product. acs.org
The choice of reactor material and design depends on the specific reaction conditions. For instance, microreactors, with their high surface-area-to-volume ratio, offer excellent control over reaction parameters like temperature and mixing, which can be crucial for achieving high selectivity. chimia.chcore.ac.uknumberanalytics.com The small dimensions of microreactors also enhance safety when dealing with hazardous reagents or exothermic reactions. numberanalytics.com
For larger-scale production, different reactor types such as rotating packed bed reactors and magnetically stabilized fluidized bed reactors have been explored. nih.govebrary.net These designs aim to improve mass transfer and overcome some of the limitations of traditional packed-bed reactors, such as pressure drop. nih.govebrary.net
The table below outlines various reactor designs and their key features relevant to scalable enantioselective production.
| Reactor Type | Key Features | Advantages for Enantioselective Synthesis |
| Packed-Bed Reactor | Contains a solid bed of immobilized catalyst or enzyme. acs.org | Simple design, allows for catalyst recycling, widely used for biocatalysis. acs.orgnih.gov |
| Microreactor | Characterized by micro-scale channel dimensions. chimia.chnumberanalytics.com | Excellent heat and mass transfer, precise control of reaction conditions, enhanced safety. chimia.chnumberanalytics.com |
| Rotating Packed Bed Reactor | Utilizes centrifugal force to enhance mixing and mass transfer. nih.gov | Improved micromixing, higher mass transfer efficiency compared to traditional CSTRs. nih.gov |
| Magnetically Stabilized Fluidized Bed Reactor | Employs a magnetic field to stabilize magnetic catalyst particles. ebrary.net | Reduced pressure drop, allows for higher fluid velocities, good for solid-liquid reactions. ebrary.net |
Integration of Multiple Synthetic Steps in Flow Systems
In the context of producing chiral intermediates, a flow system might involve an initial enantioselective reaction followed by subsequent transformations, such as a reduction or oxidation, in a series of connected reactors. rsc.org For example, a process could be designed where a racemic starting material is first resolved in a packed-bed reactor containing an immobilized enzyme, and the resulting stream containing the desired enantiomer is then directly fed into a second reactor for further chemical modification. rsc.org
Mechanistic Investigations of Reactions Involving 1s 1 4 Isobutylphenyl Ethanol
Pathways of Formation from Precursors (e.g., 4-isobutylacetophenone)
The primary route for synthesizing (1S)-1-(4-isobutylphenyl)ethanol is through the reduction of 4-isobutylacetophenone. This transformation can be achieved through several catalytic and biocatalytic methods, each with distinct mechanistic features.
Catalytic Hydrogenation Mechanisms (e.g., Raney Nickel, AuNPs, Copper Catalysts)
Catalytic hydrogenation is a widely employed industrial method for the production of 1-(4-isobutylphenyl)ethanol (B131453) from 4-isobutylacetophenone. This process typically involves the use of heterogeneous catalysts and hydrogen gas.
Raney Nickel:
Raney nickel, a porous nickel catalyst, is frequently used for the hydrogenation of 4-isobutylacetophenone. google.comgoogle.com The catalyst is prepared by treating a nickel-aluminum alloy with a concentrated sodium hydroxide (B78521) solution, which leaches out the aluminum, leaving behind a high-surface-area, "activated" nickel sponge. masterorganicchemistry.com This activated form often has hydrogen already adsorbed onto its surface. masterorganicchemistry.com The reaction is commonly carried out in the absence of a solvent, although lower alkanols like methanol, ethanol, or isopropanol (B130326) can be used. google.com
The mechanism of hydrogenation using Raney nickel involves the adsorption of both hydrogen and the ketone (4-isobutylacetophenone) onto the catalyst surface. youtube.com The hydrogen atoms then add across the carbonyl double bond of the ketone in a stepwise manner, first forming a hemiacetal-like intermediate and then the final alcohol product, this compound. The high surface area of the Raney nickel sponge provides numerous active sites for this reaction to occur. youtube.com A significant advantage of this method is the potential for high conversion rates of 4-isobutylacetophenone and high yields of the desired alcohol. google.com
Gold Nanoparticles (AuNPs):
Gold nanoparticles have shown promise in the catalytic hydrogenation of ketones. While AuNPs alone may not be catalytically active for transfer hydrogenation, their activity can be significantly enhanced when used in conjunction with other metal complexes, such as cationic ruthenium(II) complexes. rsc.orgresearchgate.net The interaction between the ruthenium complex and the gold nanoparticles is typically electrostatic, forming a supramolecular species. rsc.org This interaction can improve the catalytic activity, particularly for complexes with certain biphosphine ligands. rsc.orgresearchgate.net The mechanism involves the transfer of hydrogen from a donor molecule to the ketone, facilitated by the synergistic effect of the gold nanoparticles and the metal complex.
Copper Catalysts:
Copper-based catalysts also serve as effective agents for the selective hydrogenation of aryl ketones to their corresponding alcohols. google.com These catalysts are often supported and may be used in the presence of a solvent. google.com A process has been described that uses a catalyst composition comprising copper and one or more other metals. google.com The catalyst is typically activated by reducing a pre-catalyst composition of mixed metal oxides. google.com This method aims to reduce the formation of side-products, which is crucial for the synthesis of pharmaceutical intermediates like this compound. google.com
| Catalyst System | Key Mechanistic Features | Typical Reaction Conditions |
| Raney Nickel | Adsorption of H₂ and ketone onto the high-surface-area nickel sponge; stepwise addition of hydrogen across the carbonyl group. masterorganicchemistry.comyoutube.com | Often solvent-free; can use lower alkanol solvents. google.com |
| Gold Nanoparticles (AuNPs) with Ru(II) complexes | Electrostatic interaction forms a supramolecular catalyst; synergistic effect enhances hydrogen transfer. rsc.org | Transfer hydrogenation conditions. rsc.org |
| Copper Catalysts | Activated by reduction of mixed metal oxides; facilitates selective hydrogenation of the carbonyl group. google.com | Supported catalyst, often in the presence of a solvent. google.com |
Biocatalytic Reduction Mechanisms by Oxidoreductases
Biocatalytic reduction using oxidoreductases presents a green and highly selective alternative for the synthesis of this compound. These enzymes, such as laccases and ene-reductases, can catalyze the reduction of ketones with high enantioselectivity. researchgate.netnih.gov
Oxidoreductases, particularly those from the Old Yellow Enzyme (OYE) family, are flavin-dependent enzymes that catalyze the asymmetric reduction of activated carbon-carbon double bonds and, in some cases, carbonyl groups. nih.govresearchgate.net The mechanism involves the transfer of a hydride from a cofactor, typically NADPH, to the substrate, which is bound in the enzyme's active site. The stereochemical outcome of the reaction is controlled by the specific three-dimensional structure of the active site, which dictates the orientation of the substrate relative to the hydride donor. This high degree of control allows for the production of a single enantiomer, such as this compound, in high purity. The use of whole-cell biocatalysts or immobilized enzymes can further enhance the practicality and sustainability of this method. researchgate.net
Subsequent Transformations of this compound
This compound serves as a key intermediate in the synthesis of other important compounds, undergoing transformations such as dehydration, hydrohalogenation, and carbonylation.
Dehydration and Hydrohalogenation Pathways
Dehydration:
The dehydration of alcohols, including this compound, leads to the formation of alkenes. This reaction is typically acid-catalyzed, often using strong acids like sulfuric acid or phosphoric acid at elevated temperatures. byjus.comchemguide.co.uk The mechanism proceeds through the protonation of the hydroxyl group by the acid, forming a good leaving group (water). byjus.commasterorganicchemistry.com For a secondary alcohol like this compound, the departure of the water molecule results in the formation of a secondary carbocation. byjus.commasterorganicchemistry.com A subsequent deprotonation of an adjacent carbon atom by a weak base (such as water or the conjugate base of the acid) leads to the formation of the double bond, yielding an alkene. byjus.com The stability of the intermediate carbocation plays a crucial role in the reaction rate. byjus.com
Hydrohalogenation:
Hydrohalogenation involves the reaction of an alcohol with a hydrogen halide (e.g., HBr, HCl) to form an alkyl halide. The mechanism for secondary alcohols typically proceeds via an Sₙ1 pathway. youtube.com The first step is the protonation of the alcohol's hydroxyl group by the strong acid, forming a protonated alcohol. masterorganicchemistry.com This is followed by the departure of a water molecule to generate a secondary carbocation intermediate. masterorganicchemistry.com The halide ion then acts as a nucleophile, attacking the carbocation to form the final alkyl halide product. youtube.com It is important to note that carbocation rearrangements can occur if a more stable carbocation can be formed through a hydride or alkyl shift. masterorganicchemistry.com
Carbonylation Reactions to Form 2-Arylpropionic Acids
A critically important transformation of this compound is its carbonylation to produce 2-(4-isobutylphenyl)propionic acid, a widely used non-steroidal anti-inflammatory drug (NSAID).
The carbonylation of this compound is often achieved using a palladium-based catalyst system. A common system involves a palladium catalyst, such as bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂), in the presence of an acid promoter like p-toluenesulfonic acid (TsOH) and a halide source such as lithium chloride (LiCl).
The proposed mechanism for this reaction involves several key steps:
Activation of the Alcohol: The alcohol is likely activated by the acid promoter, facilitating its coordination to the palladium center or its conversion to a better leaving group.
Oxidative Addition: The palladium(0) species, which can be formed in situ from the Pd(II) precursor, undergoes oxidative addition to the activated alcohol or a derivative (e.g., an alkyl halide formed in situ). This step forms a palladium(II) alkyl complex.
CO Insertion: A molecule of carbon monoxide (CO) then inserts into the palladium-carbon bond of the alkyl complex. This migratory insertion step forms a palladium(II) acyl complex.
Reductive Elimination or Hydrolysis: The final step involves either reductive elimination from the palladium(II) acyl complex to form an acid chloride (which is then hydrolyzed to the carboxylic acid) or direct hydrolysis of the acyl complex to yield the desired 2-arylpropionic acid and regenerate the palladium(0) catalyst.
The presence of a halide source like LiCl can facilitate the reaction, potentially by promoting the formation of a more reactive palladium species or by participating in the formation of an intermediate alkyl halide.
| Reaction | Reagents/Catalysts | Mechanistic Steps | Product |
| Dehydration | Strong acid (e.g., H₂SO₄), heat | Protonation of -OH, loss of H₂O to form a carbocation, deprotonation to form an alkene. byjus.commasterorganicchemistry.com | 4-isobutylstyrene |
| Hydrohalogenation | Hydrogen halide (e.g., HBr) | Protonation of -OH, loss of H₂O to form a carbocation, nucleophilic attack by halide. masterorganicchemistry.comyoutube.com | 1-halo-1-(4-isobutylphenyl)ethane |
| Palladium-Catalyzed Carbonylation | PdCl₂(PPh₃)₂, TsOH, LiCl, CO | Oxidative addition of the activated alcohol to Pd(0), CO insertion, reductive elimination/hydrolysis. | 2-(4-isobutylphenyl)propionic acid |
Role of Ligands and Co-catalysts in Carbonylation Kinetics and Selectivity
The carbonylation of this compound is a key reaction, and its efficiency is highly dependent on the catalytic system employed. Research has shown that a homogeneous catalyst system comprising palladium chloride bis(triphenylphosphine) (PdCl₂(PPh₃)₂), p-toluenesulfonic acid (TsOH), and lithium chloride (LiCl) is effective for this transformation. researchgate.netacs.org
In this system, the ligands, specifically the triphenylphosphine (B44618) (PPh₃) groups, play a crucial role in stabilizing the palladium center and influencing the catalytic activity. The concentration of the phosphine (B1218219) ligand can affect the reaction rate. researchgate.net Co-catalysts are also essential. p-Toluenesulfonic acid (TsOH) and lithium chloride (LiCl) are used to promote the reaction. researchgate.netacs.org The presence of LiCl can stabilize anionic palladium species, which may enhance certain steps in the catalytic cycle. researchgate.net The kinetics of the carbonylation are influenced by the concentrations of the catalyst, co-catalysts, and the partial pressure of carbon monoxide. researchgate.netacs.org
Detailed kinetic studies have been performed to understand the influence of various parameters on the reaction rate. The table below summarizes the effect of different components on the carbonylation of 1-(4-isobutylphenyl)ethanol (IBPE).
| Parameter | Effect on Reaction Rate | Reference |
| PdCl₂(PPh₃)₂ Concentration | Rate increases with catalyst concentration | researchgate.net |
| TsOH/LiCl Concentration | Rate is dependent on the concentration of these co-catalysts | researchgate.netacs.org |
| CO Partial Pressure | Rate increases with increasing CO partial pressure | researchgate.netacs.org |
| Temperature | Rate increases with temperature within the studied range (378–398 K) | researchgate.netacs.org |
Intermediate Formation in Carbonylation Pathways (e.g., 4-isobutylstyrene, 1-(4-isobutylphenyl)ethyl chloride)
The carbonylation of this compound proceeds through a multi-step reaction pathway involving key intermediates. One significant intermediate is 1-(4-isobutylphenyl)ethyl chloride. researchgate.netacs.org This chlorinated compound is formed from the reaction of the starting alcohol with the catalyst system and serves as the active substrate for the main carbonylation cycle. researchgate.netacs.org The initial phase of the reaction can be slower as the concentration of this active substrate builds up. researchgate.net
Another potential intermediate or side-product is 4-isobutylstyrene, which can be formed through dehydration of the starting alcohol. The reaction conditions can be tuned to favor the formation of the desired carbonylated product over the formation of 4-isobutylstyrene. researchgate.net
A proposed reaction pathway involves three main stages:
Formation of the active palladium(0) species. researchgate.netacs.org
Formation of the active carbonylation substrate, 1-(4-isobutylphenyl)ethyl chloride. researchgate.netacs.org
The main catalytic cycle for carbonylation. researchgate.netacs.org
The table below outlines the key intermediates and their roles in the carbonylation process.
| Intermediate | Role in the Pathway | Reference |
| 1-(4-isobutylphenyl)ethyl chloride | Active substrate for the main carbonylation catalytic cycle | researchgate.netacs.org |
| 4-isobutylstyrene | Potential side-product formed via dehydration of the starting alcohol | researchgate.net |
Derivatization Reactions for Synthetic Intermediates
This compound can be converted into various synthetic intermediates through derivatization reactions. These intermediates are valuable in the synthesis of other organic compounds.
Conversion to Halogenated Derivatives (e.g., 1-chloro-1-(4-isobutylphenyl)ethane)
The hydroxyl group of this compound can be replaced by a halogen atom to form halogenated derivatives. A common example is the conversion to 1-chloro-1-(4-isobutylphenyl)ethane. This can be achieved using various halogenating agents. For instance, reaction with hydrochloric acid can yield the corresponding chloride. Thionyl chloride is another reagent that can be used for this transformation. This chlorinated derivative is an important intermediate, particularly in the context of its use in subsequent reactions like Grignard reagent formation.
Formation of Grignard Reagents and their Subsequent Reactions
The halogenated derivative, such as 1-chloro-1-(4-isobutylphenyl)ethane, can be used to prepare a Grignard reagent. leah4sci.commasterorganicchemistry.com This is accomplished by reacting the alkyl halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). leah4sci.commissouri.edulibretexts.org The resulting Grignard reagent, 1-(4-isobutylphenyl)ethylmagnesium chloride, is a potent nucleophile and a strong base. masterorganicchemistry.commasterorganicchemistry.com
Grignard reagents are highly versatile and participate in a wide range of reactions. A key application is their reaction with carbon dioxide. Bubbling dry carbon dioxide through a solution of the Grignard reagent, followed by an acidic workup, leads to the formation of a carboxylic acid with one additional carbon atom. masterorganicchemistry.comlibretexts.org This specific reaction is a crucial step in some syntheses of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241), which is 2-(4-isobutylphenyl)propanoic acid.
The table below summarizes the reactions of the Grignard reagent derived from 1-chloro-1-(4-isobutylphenyl)ethane.
| Reactant | Product | Reaction Type | Reference |
| Carbon Dioxide (CO₂) | 2-(4-isobutylphenyl)propanoic acid (Ibuprofen) | Carboxylation | masterorganicchemistry.comlibretexts.org |
| Aldehydes (e.g., formaldehyde) | Alcohols | Nucleophilic Addition | leah4sci.commasterorganicchemistry.com |
| Ketones | Tertiary Alcohols | Nucleophilic Addition | leah4sci.commasterorganicchemistry.com |
| Esters | Tertiary Alcohols (double addition) | Nucleophilic Acyl Substitution followed by Nucleophilic Addition | masterorganicchemistry.commasterorganicchemistry.com |
| Epoxides | Alcohols | Nucleophilic Ring-Opening | leah4sci.commasterorganicchemistry.com |
Advanced Analytical Techniques for Characterization and Enantiomeric Purity Assessment
Spectroscopic Methods for Structural Elucidation and Enantiomeric Excess Determination
Spectroscopic techniques are indispensable for confirming the chemical structure and assessing the enantiomeric composition of (1S)-1-(4-isobutylphenyl)ethanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
¹H NMR spectra provide information on the chemical environment of protons. Key signals for 1-(4-isobutylphenyl)ethanol (B131453) include those for the aromatic protons, the methine proton of the secondary alcohol, and the protons of the isobutyl side chain. Similarly, ¹³C NMR spectra reveal the carbon skeleton of the molecule. chemicalbook.com
While standard NMR can confirm the constitution of 1-(4-isobutylphenyl)ethanol, it cannot distinguish between enantiomers. To determine the stereochemistry and enantiomeric excess, chiral discriminating agents are employed. These agents, such as chiral lanthanide shift reagents or Mosher's acid and its derivatives, react with the enantiomers to form diastereomeric complexes. These diastereomers exhibit distinct NMR signals, allowing for the quantification of each enantiomer. The Nuclear Overhauser Effect (NOE) can also be utilized to determine stereochemistry by observing through-space interactions between protons in a rigid system. wordpress.com
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for 1-(4-isobutylphenyl)ethanol
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 7.28 | m | Aromatic CH |
| ¹H | 7.17 | m | Aromatic CH |
| ¹H | 4.86 | s | CH-OH |
| ¹H | 2.71 | q | CH₂ (isobutyl) |
| ¹H | 1.80 | q | CH (isobutyl) |
| ¹H | 1.48 | m | OH |
| ¹H | 0.98 | q | CH₃ (isobutyl) |
| ¹³C | 143.33 | Aromatic C | |
| ¹³C | 140.68 | Aromatic C | |
| ¹³C | 129.14 | Aromatic CH | |
| ¹³C | 125.36 | Aromatic CH | |
| ¹³C | 70.03 | CH-OH | |
| ¹³C | 45.20 | CH₂ (isobutyl) | |
| ¹³C | 30.34 | CH (isobutyl) | |
| ¹³C | 25.08 | CH₃ (alcohol) | |
| ¹³C | 22.73 | CH₃ (isobutyl) | |
| ¹³C | 22.47 | CH₃ (isobutyl) |
Note: Chemical shifts can vary slightly depending on the solvent and concentration. chemicalbook.com
Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Excess (ee) Determination
Chiral chromatography is the cornerstone for determining the enantiomeric excess (ee) of chiral compounds like this compound. heraldopenaccess.us This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for the enantioseparation of 1-(4-isobutylphenyl)ethanol and its derivatives. uma.esnih.gov Various CSPs are commercially available, and the choice depends on the specific compound and desired separation. The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. sigmaaldrich.com For instance, the enantiomeric excess of (S)-2-(4-isobutylphenyl)propanoic acid, a derivative of this compound, has been determined using a Chiralpak OJ-H column. rsc.org
Gas Chromatography (GC): Chiral GC is another effective technique for enantiomeric excess determination, particularly for volatile compounds. gcms.cz Similar to HPLC, chiral GC employs a column with a chiral stationary phase. The enantiomers of 1-(4-isobutylphenyl)ethanol can be separated and quantified to determine the enantiomeric purity. The use of a β-DEX 225 cyclodextrin (B1172386) column is an example of a CSP used in chiral GC for separating enantiomers. acs.org
Table 2: Example of Chiral HPLC and GC Conditions for Analysis of Related Compounds
| Technique | Compound | Column | Mobile Phase/Carrier Gas | Detection |
| HPLC | (S)-2-(4-isobutylphenyl)propanoic acid (after esterification) | Chiralpak OJ-H | Hexane/Isopropanol (B130326) (99:1) | UV-Vis (210 nm) |
| GC | (S)-2-methyl-3-phenylpropanoic acid (after esterification) | Chiral β-dex225 | N₂ | - |
Note: These are examples for structurally related compounds, and specific conditions for this compound would need to be optimized. rsc.org
Mass Spectrometry for Product Identification and Mechanistic Studies
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. nih.gov When coupled with a chromatographic technique like GC or HPLC (GC-MS or LC-MS), it becomes a powerful tool for identifying compounds in a mixture. For this compound, MS can confirm its molecular weight of 178.27 g/mol . scbt.comsigmaaldrich.com
Furthermore, the fragmentation pattern observed in the mass spectrum provides structural information that can be used to confirm the identity of the compound. In mechanistic studies, MS can be used to identify intermediates and byproducts, offering insights into the reaction pathways involved in the synthesis of this compound.
Polarimetry for Optical Rotation Measurement
Polarimetry is a fundamental technique for characterizing chiral compounds. anton-paar.com It measures the rotation of plane-polarized light as it passes through a solution of a chiral substance. nih.gov The magnitude and direction of this rotation are characteristic of the compound, its concentration, the path length of the light, the temperature, and the wavelength of the light used. libretexts.org
The specific rotation, [α], is a standardized measure of the optical rotation of a compound. For this compound, a positive specific rotation would be expected. The measurement of the optical rotation of a sample can be used to determine its enantiomeric purity if the specific rotation of the pure enantiomer is known. nih.gov A racemic mixture, containing equal amounts of both enantiomers, will have an optical rotation of zero. pacificbiolabs.com
Future Directions and Emerging Research Avenues
Novel Catalyst Discovery for Enhanced Stereoselectivity and Efficiency
The core of synthesizing (1S)-1-(4-isobutylphenyl)ethanol lies in the asymmetric reduction of its precursor, 4'-isobutylacetophenone (B122872). The development of novel catalysts is paramount for achieving high stereoselectivity (enantiomeric excess, or e.e.) and process efficiency.
Research is actively exploring a variety of catalytic systems:
Homogeneous and Heterogeneous Metal Catalysts: Palladium (Pd) supported on carbon (Pd/C) or silica (B1680970) (Pd/SiO2) has shown high activity for the hydrogenation of 4'-isobutylacetophenone. researchgate.netresearchgate.net However, challenges such as catalyst deactivation due to oligomerization of the reactant or palladium crystallite growth remain. researchgate.net To enhance stability and yield, researchers are investigating promoters and alternative supports. For instance, a sodium-promoted Pd/C catalyst has demonstrated a significantly improved yield of over 96% under mild conditions. researchgate.net Copper-based catalysts are also emerging as a cost-effective and efficient alternative for liquid-phase hydrogenation, offering high selectivity and yield. google.com
Chiral Organocatalysts: Metal-free organocatalysis presents an environmentally benign approach, avoiding the issues of metal contamination in the final pharmaceutical product. nih.gov Chiral N-heterocyclic carbenes (NHCs) and bifunctional catalysts bearing multiple reaction sites are expanding the toolkit for asymmetric synthesis, offering unique reactivity and selectivity profiles. frontiersin.orgnih.gov The development of new chiral Brønsted bases and hydrogen-donor catalysts also shows promise for various asymmetric reactions. frontiersin.org
Advanced Catalyst Systems: The future lies in creating catalysts that are not only highly selective but also robust, recyclable, and economically viable. chiralpedia.comgoogle.comgoogle.com This includes the development of iridium or rhodium complexes with specialized ligands for asymmetric hydrogenation. The goal is to move beyond traditional catalysts like Raney nickel towards systems that offer higher turnover numbers and operate under milder, more sustainable conditions. google.com
| Catalyst Type | Example | Key Research Findings | Reference(s) |
| Heterogeneous Metal | Sodium-promoted Pd/C | Achieved >96% yield of 1-(4-isobutylphenyl)ethanol (B131453) under mild hydrogenation conditions. | researchgate.net |
| Heterogeneous Metal | Pd/SiO₂ | Yields of nearly 80% were obtained, but severe catalyst deactivation was observed. | researchgate.net |
| Heterogeneous Metal | Copper-containing catalysts | Provide efficient hydrogenation with high selectivity and yield under mild conditions. | google.com |
| Homogeneous Metal | Ir or Rh complexes | Used with N-heterocyclic carbene ligands for asymmetric hydrogenation to produce (S)-isomers with >95% e.e. | |
| Traditional Catalyst | Raney Nickel | Commonly used for hydrogenation but research is moving towards more efficient alternatives. | google.com |
Integration of Artificial Intelligence and Machine Learning in Reaction Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical synthesis by transforming the traditional trial-and-error approach into a data-driven science. chiralpedia.comresearchgate.net For the synthesis of this compound, these technologies offer powerful tools for accelerating development and improving outcomes.
Predictive Modeling: ML algorithms can analyze vast datasets from previous experiments to predict reaction outcomes, such as yield and enantioselectivity, with high accuracy. researchgate.netrsc.org This allows chemists to identify the most promising reaction conditions and catalyst systems before entering the lab, saving time and resources. researchgate.net Ensemble prediction models, which combine multiple fine-tuned deep learning models, have shown high reliability in predicting the enantiomeric excess (%ee) for asymmetric reactions. nih.govresearchgate.net
Accelerated Catalyst Discovery: Generative AI models can design novel chiral ligands and catalysts. rsc.orgnih.gov By fine-tuning a chemical language model on known chiral structures, researchers can generate new, synthetically accessible ligands with high validity and novelty. nih.govresearchgate.net These AI-generated candidates can then be computationally screened and prioritized for experimental validation, dramatically speeding up the discovery pipeline. nih.gov
Automated Reaction Optimization: When combined with automated robotic platforms, AI can autonomously design, execute, and analyze experiments. This closed-loop system can rapidly explore a vast reaction space to find the optimal conditions (e.g., temperature, pressure, solvent, catalyst loading) for maximizing the yield and stereoselectivity of the desired product. researchgate.net
The integration of AI promises a future where the synthesis of complex chiral molecules is faster, more efficient, and more predictable. chiralpedia.com
Continuous Flow and Microreactor Technologies for Scalable and Sustainable Production
Shifting from traditional batch processing to continuous flow manufacturing offers significant advantages for the production of pharmaceutical intermediates like this compound. nih.govtue.nl Microreactors, with their small channel dimensions, are at the forefront of this technological shift. abo.fiutu.firesearchgate.net
Enhanced Safety and Control: The high surface-area-to-volume ratio in microreactors allows for superior heat transfer, enabling precise temperature control even for highly exothermic reactions. abo.fiutu.fi This minimizes the risk of thermal runaways and the formation of unwanted byproducts, which can be a concern in large-scale batch reactors. tue.nl
Improved Efficiency and Yield: The small dimensions of microchannels lead to rapid diffusion and efficient mixing, often eliminating mass transfer limitations. abo.fimdpi.com This can result in significantly faster reaction rates, higher conversions, and improved product yields compared to batch systems. researchgate.netmdpi.comnih.gov
Scalability and Sustainability: "Scaling up" in flow chemistry is achieved by "numbering up"—running multiple reactors in parallel—or by operating the system for longer periods. abo.fiutu.fi This approach avoids the challenges associated with redesigning large-scale batch reactors. Continuous processing also reduces waste, minimizes solvent usage, and allows for the integration of in-line purification and analysis, aligning with the principles of green chemistry. nih.gov The use of immobilized or heterogeneous catalysts in packed-bed flow reactors further simplifies catalyst recovery and reuse.
| Technology | Advantage | Relevance to this compound Production | Reference(s) |
| Microreactors | Superior heat and mass transfer | Allows for precise control over the exothermic hydrogenation reaction, improving safety and selectivity. | abo.fiutu.finih.gov |
| Continuous Flow | Enhanced process control | Enables stable, long-term production with consistent product quality. | nih.govtue.nl |
| Continuous Flow | Scalability ("Numbering-up") | Facilitates easier transition from laboratory-scale synthesis to industrial production. | abo.fiutu.fi |
| Packed-Bed Reactors | Catalyst immobilization | Simplifies catalyst separation and recycling, reducing costs and environmental impact. | nih.gov |
Exploration of Alternative Biocatalysts and Engineered Enzymes
Biocatalysis, the use of natural or engineered enzymes to perform chemical transformations, is a powerful and sustainable alternative to conventional chemical catalysis. nih.govmdpi.com For the synthesis of the chiral alcohol this compound, enzymes offer unparalleled stereoselectivity under mild, aqueous conditions. mdpi.com
Alternative Biocatalysts: Enzymes such as alcohol dehydrogenases (ADHs) are highly effective for the asymmetric reduction of the prochiral ketone, 4'-isobutylacetophenone, to the desired (S)-enantiomer with excellent enantiomeric excess (>95% ee). Lipases are also widely used in the kinetic resolution of racemic 1-(4-isobutylphenyl)ethanol, where the enzyme selectively acylates one enantiomer, leaving the other (often the desired one) unreacted and in high enantiopurity. mdpi.com
The exploration of novel biocatalysts from diverse natural sources and the continuous improvement of existing enzymes through protein engineering are paving the way for highly efficient and environmentally friendly routes to enantiopure pharmaceutical intermediates. researchgate.netwalshmedicalmedia.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
